Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone
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Overview
Description
Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone: is an organic compound with the molecular formula C19H14O3 It is a benzophenone derivative characterized by the presence of two prop-2-yn-1-yloxy groups attached to the phenyl rings
Mechanism of Action
Target of Action
Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone is a chemical probe that can be used for the synthesis of various compounds . It contains a light-activated benzophenone, an alkyne tag, and a synthetic handle (either an amine or a hydroxyl linker) . When appended to a ligand or pharmacophore through its synthetic handle, it allows for UV light-induced covalent modification of a biological target .
Mode of Action
The compound interacts with its targets through a process known as photoaffinity labeling . Upon exposure to UV light, the benzophenone moiety in the compound is activated and forms a covalent bond with nearby macromolecules, thereby labeling the target .
Biochemical Pathways
The compound’s ability to covalently modify biological targets suggests that it could potentially influence a wide range of biochemical pathways depending on the specific ligand or pharmacophore to which it is attached .
Pharmacokinetics
According to the search results, this compound exhibits high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity, as indicated by its Log Po/w values, ranges from 3.05 to 4.63 . Its water solubility is moderate .
Result of Action
The primary result of the action of this compound is the covalent modification of a biological target . This modification can be used for various downstream applications, such as the study of protein function, the identification of binding sites, or the development of new drugs .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . The compound requires UV light for activation . Additionally, it should be stored in a dry environment at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions: Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The alkyne groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Biology: Employed in the synthesis of chemical probes for studying biological systems.
Medicine: Potential use in drug discovery and development due to its ability to form covalent bonds with biological targets.
Industry: Utilized in the development of advanced materials and polymers
Comparison with Similar Compounds
- (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Comparison: Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone is unique due to its dual alkyne groups, which enhance its reactivity and versatility in chemical reactions. Compared to its analogs, it offers more opportunities for covalent modification and click chemistry applications, making it a valuable tool in chemical biology and materials science .
Properties
IUPAC Name |
bis(4-prop-2-ynoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-3-13-21-17-9-5-15(6-10-17)19(20)16-7-11-18(12-8-16)22-14-4-2/h1-2,5-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMYZHCHDRGEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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